molecular formula C12H8BrF3N2O B8416208 Pyrimidine, 5-(bromomethyl)-2-[4-(trifluoromethoxy)phenyl]-

Pyrimidine, 5-(bromomethyl)-2-[4-(trifluoromethoxy)phenyl]-

Cat. No. B8416208
M. Wt: 333.10 g/mol
InChI Key: VWJUEEGHYZTHOK-UHFFFAOYSA-N
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Patent
US09198913B2

Procedure details

Mesyl chloride (0.55 mL, 7.0 mmol) was added to a solution of alcohol 91 (0.951 g, 3.52 mmol) and Et3N (1.5 mL, 10.8 mmol) in THF (40 mL) at 0° C. and the mixture was stirred at 0° C. for 1 h. The mixture was partitioned between EtOAc and water, and the organic layer was dried and evaporated to give an oil, which was dissolved in acetone (100 mL). LiBr (6.10 g, 70.2 mmol) was added and the mixture was refluxed under N2 for 1 h, then filtered and evaporated. The residue was partitioned between EtOAc and water, and the organic layer was dried and evaporated. Column chromatography on silica gel (eluting with CH2Cl2) gave 5-(bromomethyl)-2-[4-(trifluoromethoxy)phenyl]pyrimidine (92) (1.097 g, 94%) as a white solid: mp 80-81° C.; 1H NMR (CDCl3) δ 8.82 (s, 2H), 8.50 (d, J=9.0 Hz, 2H), 7.32 (d, J=9.0 Hz, 2H), 4.48 (s, 2H). APCI MS m/z 333, 335 [M+H]+.
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
0.951 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(C)(=O)=O.[F:6][C:7]([F:24])([F:23])[O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[N:20]=[CH:19][C:18]([CH2:21]O)=[CH:17][N:16]=2)=[CH:11][CH:10]=1.CCN(CC)CC.[Li+].[Br-:33]>C1COCC1.CC(C)=O>[Br:33][CH2:21][C:18]1[CH:17]=[N:16][C:15]([C:12]2[CH:13]=[CH:14][C:9]([O:8][C:7]([F:24])([F:23])[F:6])=[CH:10][CH:11]=2)=[N:20][CH:19]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.55 mL
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Name
Quantity
0.951 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)C1=NC=C(C=N1)CO)(F)F
Name
Quantity
1.5 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.1 g
Type
reactant
Smiles
[Li+].[Br-]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between EtOAc and water
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil, which
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed under N2 for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc and water
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC=1C=NC(=NC1)C1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.097 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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